molecular formula C11H10O2 B3391066 spiro[2H-chromene-3,1'-cyclopropane]-4-one CAS No. 1368407-47-9

spiro[2H-chromene-3,1'-cyclopropane]-4-one

Cat. No.: B3391066
CAS No.: 1368407-47-9
M. Wt: 174.20 g/mol
InChI Key: VIYPIHVEAISRIU-UHFFFAOYSA-N
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Description

Spiro[2H-chromene-3,1’-cyclopropane]-4-one is a spirocyclic compound that features a unique structure combining a chromene moiety with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2H-chromene-3,1’-cyclopropane]-4-one typically involves the use of transition metal catalysts. One common method is the cyclization of appropriate precursors under the influence of a catalyst such as palladium or copper. The reaction conditions often include heating the reactants in a suitable solvent, such as toluene or dichloromethane, and may require the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of spiro[2H-chromene-3,1’-cyclopropane]-4-one would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Spiro[2H-chromene-3,1’-cyclopropane]-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original spirocyclic structure, as well as substituted chromene derivatives .

Mechanism of Action

The mechanism of action of spiro[2H-chromene-3,1’-cyclopropane]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, this compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects .

Properties

IUPAC Name

spiro[2H-chromene-3,1'-cyclopropane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-8-3-1-2-4-9(8)13-7-11(10)5-6-11/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYPIHVEAISRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368407-47-9
Record name 2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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spiro[2H-chromene-3,1'-cyclopropane]-4-one
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spiro[2H-chromene-3,1'-cyclopropane]-4-one
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spiro[2H-chromene-3,1'-cyclopropane]-4-one
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spiro[2H-chromene-3,1'-cyclopropane]-4-one
Reactant of Route 5
spiro[2H-chromene-3,1'-cyclopropane]-4-one
Reactant of Route 6
spiro[2H-chromene-3,1'-cyclopropane]-4-one

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